4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE
Overview
Description
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is a complex organic compound that features a combination of isoxazole and triazole moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, while triazoles are five-membered rings with three nitrogen atoms
Preparation Methods
The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and triazole intermediates. One common method for synthesizing isoxazoles involves the (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
For the triazole component, a common approach is the Huisgen 1,3-dipolar cycloaddition reaction, which can be catalyzed by copper(I) to form 1,2,3-triazoles. The final step involves coupling the isoxazole and triazole intermediates with a benzamide derivative under suitable reaction conditions .
Chemical Reactions Analysis
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in medicinal chemistry. Isoxazole and triazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The unique structure of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE makes it a promising candidate for drug development and other therapeutic applications .
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. Isoxazole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar compounds to 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE include other isoxazole and triazole derivatives. These compounds share similar structural features but may differ in their biological activity and therapeutic potential. Some examples include:
3,5-Dimethylisoxazole derivatives: Known for their analgesic and anti-inflammatory properties.
1,2,4-Triazole derivatives: Widely used in antifungal and anticancer treatments.
The uniqueness of this compound lies in its combined isoxazole and triazole structure, which may offer synergistic effects and enhanced biological activity .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-6-4-5-7-19(15)12-28-14-24-23(26-28)25-22(29)18-8-10-20(11-9-18)30-13-21-16(2)27-31-17(21)3/h4-11,14H,12-13H2,1-3H3,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLANRNZZHGZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)OCC4=C(ON=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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